molecular formula C10H8N2O2 B1380391 3-Aminoquinoline-5-carboxylic acid CAS No. 1539636-62-8

3-Aminoquinoline-5-carboxylic acid

Cat. No. B1380391
M. Wt: 188.18 g/mol
InChI Key: CCBQYDTTWSYMNT-UHFFFAOYSA-N
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Description

3-Aminoquinoline-5-carboxylic acid is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Aminoquinoline-5-carboxylic acid is represented by the InChI code: 1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14). The molecular weight is 188.19 .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

3-Aminoquinoline-5-carboxylic acid is a solid at room temperature. It should be stored in a dark place under an inert atmosphere . The carboxyl group in the compound gives it some characteristic properties of carboxylic acids .

Scientific Research Applications

Synthetic Applications and Methodologies

Research has demonstrated the versatility of 3-aminoquinoline-5-carboxylic acid derivatives in synthetic chemistry, particularly in the palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method employs carboxylic acid derivatives with auxiliaries like 8-aminoquinoline or 2-methylthioaniline amides, facilitating selective functionalization of C-H bonds and showcasing the compound's utility as a building block in complex molecule synthesis (Shabashov & Daugulis, 2010). Similarly, novel approaches to synthesize substituted 3-aminoquinolines from nitroarenes, followed by further functionalization, highlight its potential in diversifying quinoline scaffolds (Bujok et al., 2010).

Interaction Studies and Crystal Structure Analysis

The interaction of aromatic carboxylic acids with 8-aminoquinoline derivatives has been studied, leading to the synthesis and crystal structure analysis of proton-transfer compounds. These studies contribute to our understanding of hydrogen bonding and molecular association mechanisms, providing insights into the design of molecular materials and supramolecular assemblies (Smith et al., 2001).

Catalytic Systems and Chemical Transformations

Copper-catalyzed C–H alkylation of 8-aminoquinolines, facilitated by 8-amide chelation, showcases another application in regioselective preparation of complex molecular frameworks. This methodology underscores the role of 3-aminoquinoline derivatives in facilitating metal-catalyzed transformations, contributing to the development of more efficient and selective synthetic routes (Xia et al., 2015).

Fluorescent Probes and Solvation Studies

3-Aminoquinoline has been utilized as a fluorescent probe for studying preferential solvation in binary solvent mixtures. Its application in this domain provides valuable data for understanding solvation dynamics and molecular interactions in mixed solvents, which is crucial for the design of solvents in chemical reactions and material science (Das et al., 2022).

Safety And Hazards

The safety data sheet for 3-Aminoquinoline-5-carboxylic acid suggests that it should be handled with care to avoid dust formation and inhalation. It is recommended to use personal protective equipment and ensure adequate ventilation while handling this compound .

Future Directions

Quinoline and its derivatives have been extensively investigated for their potential applications in medicinal and industrial chemistry. The development of new effective inhibitors of CK2 is still actual . The advancement of nonlinear optical (NLO) materials has gained great prominence in various technologies .

properties

IUPAC Name

3-aminoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBQYDTTWSYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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